Tetraethylammonium cyanide

Catalog No.
S1510743
CAS No.
13435-20-6
M.F
C9H20N2
M. Wt
156.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium cyanide

CAS Number

13435-20-6

Product Name

Tetraethylammonium cyanide

IUPAC Name

tetraethylazanium;cyanide

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

InChI

InChI=1S/C8H20N.CN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;/q+1;-1

InChI Key

PCZOZSATUTWXIC-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CC.[C-]#N

Canonical SMILES

CC[N+](CC)(CC)CC.[C-]#N

The exact mass of the compound Tetraethylammonium cyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium cyanide (Et4NCN) is a quaternary ammonium salt providing a source of cyanide ions that is readily soluble in polar organic solvents. This property distinguishes it from common inorganic cyanides like sodium or potassium cyanide, which are largely insoluble in such media. Its primary role is in synthetic applications where a homogeneous solution of 'naked' cyanide is required for nucleophilic substitution, cyanation reactions, or as a component in non-aqueous electrochemistry.

Substituting Tetraethylammonium cyanide with inorganic salts like sodium cyanide (NaCN) or potassium cyanide (KCN) is often unviable for organic synthesis. NaCN and KCN are practically insoluble in common non-protic organic solvents, leading to heterogeneous reaction mixtures that require the addition of phase-transfer catalysts (PTCs) such as crown ethers or other quaternary ammonium salts. This two-component approach (inorganic salt + PTC) increases raw material costs, complicates process control, and introduces additional purification steps to remove the catalyst, all of which are avoided by using the single, soluble Et4NCN reagent.

Enables Homogeneous Nucleophilic Cyanation in Aprotic Solvents, Eliminating Need for Co-Catalysts

Unlike inorganic cyanides, Tetraethylammonium cyanide is highly soluble in polar aprotic solvents, enabling homogeneous SN2 reactions. This avoids the common industrial practice of using poorly soluble NaCN or KCN with a separate phase-transfer catalyst (PTC). For example, the reaction of 1-chlorooctane with aqueous NaCN shows negligible conversion, but adding a PTC yields 99% cyanooctane in under 2 hours. Procuring Et4NCN provides the cyanide source and the phase-transfer properties in a single, efficient reagent, streamlining the process.

Evidence DimensionReaction System Complexity & Efficiency
Target Compound DataSingle-reagent system, soluble in organic phase, enabling homogeneous reaction.
Comparator Or BaselineNaCN/KCN: Requires addition of a separate phase-transfer catalyst (e.g., quaternary phosphonium salt) for reaction in a biphasic system.
Quantified DifferenceReduces number of core reagents by 50% (from two to one) for achieving organic phase reactivity.
ConditionsNucleophilic substitution of alkyl halides in a biphasic water/organic solvent system.

This simplifies procurement, reduces material handling, eliminates catalyst cost and removal steps, and improves process reproducibility.

Direct Precursor for Non-Aqueous Synthesis of Cyanometallate Complexes

Tetraethylammonium cyanide is used for the direct synthesis of cyanometallate complexes in organic solvents, a route not feasible with inorganic cyanide salts. For instance, the preparation of the [Ti(III)(CN)6]3− complex is achieved using Et4NCN in acetonitrile. This direct, non-aqueous route is critical for synthesizing air- and moisture-sensitive materials where water must be rigorously excluded, a condition under which KCN or NaCN are ineffective due to their insolubility.

Evidence DimensionProcess Compatibility
Target Compound DataEnables direct synthesis of cyanometallate complexes in anhydrous acetonitrile.
Comparator Or BaselineKCN/NaCN: Insoluble in acetonitrile, precluding direct use in non-aqueous synthesis of target complexes.
Quantified DifferenceQualitative difference: Enables a synthetic route that is otherwise inaccessible with common inorganic comparators.
ConditionsSynthesis of [NEt4]3[Ti(III)(CN)6]·4MeCN in anhydrous acetonitrile.

For researchers in materials science and coordination chemistry, Et4NCN is the enabling reagent for accessing specific cyanometallate structures in non-aqueous media.

Thermal Stability Profile Suitable for Moderate Temperature Processes

Tetraethylammonium cyanide exhibits a defined thermal decomposition temperature, a critical parameter for process safety and applications involving heating. Published data sheets report a decomposition temperature of approximately 250 °C. This contrasts with inorganic salts like NaCN, which has a much higher melting point of 563.7 °C and boiling point of 1496 °C, making it unsuitable for processes requiring controlled, lower-temperature decomposition or volatility. This specific thermal window makes Et4NCN a more suitable precursor for certain deposition or moderate-temperature reaction protocols.

Evidence DimensionThermal Decomposition Temperature
Target Compound Data~250 °C
Comparator Or BaselineSodium Cyanide (NaCN): Melting point 563.7 °C
Quantified DifferenceDecomposes at a temperature >300 °C lower than the melting point of NaCN.
ConditionsStandard thermal analysis (literature values).

Provides a clear, predictable thermal operating window, crucial for designing safe chemical processes and for applications where controlled decomposition is required.

Synthesis of Specialty Nitriles in Organic Media

For the synthesis of organic nitriles from alkyl or aryl halides where the substrate or product is sensitive to water or requires a non-polar solvent. The high solubility of Et4NCN ensures a homogeneous reaction, improving yields and simplifying workup compared to heterogeneous systems using NaCN/KCN with a phase-transfer catalyst.

Precursor for Air-Sensitive Coordination Complexes and Materials

As the preferred cyanide source for the non-aqueous synthesis of cyanometallates, particularly those sensitive to hydrolysis or oxidation. Its solubility in solvents like acetonitrile allows for direct, single-phase reactions with metal precursors under inert atmospheres, a critical capability for advanced materials research.

Component in Non-Aqueous Electrochemical Systems

Used as a supporting electrolyte and cyanide source in non-aqueous electrochemistry for applications such as electrosynthesis or electroplating. Its solubility and ionic nature provide conductivity in organic solvents, enabling electrochemical processes that are not possible in aqueous systems or with insoluble inorganic salts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

13435-20-6

Wikipedia

Tetraethylammonium cyanide

Dates

Last modified: 08-15-2023

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